
Silver;but-3-enenitrile;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;but-3-enenitrile;perchlorate is a complex chemical compound that combines silver ions with but-3-enenitrile and perchlorate ions. This compound is known for its unique properties and potential applications in various fields, including chemistry and industry. The presence of silver ions and perchlorate makes it a compound of interest for catalytic and reactive purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize silver;but-3-enenitrile;perchlorate involves the reaction of silver nitrate with but-3-enenitrile in the presence of perchloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
AgNO3+C4H5N+HClO4→Ag(C4H5N)ClO4+HNO3
-
Alternative Methods: : Another method involves the reaction of silver perchlorate with but-3-enenitrile directly. This method can be advantageous due to the direct use of silver perchlorate, which simplifies the reaction process.
AgClO4+C4H5N→Ag(C4H5N)ClO4
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Silver;but-3-enenitrile;perchlorate can undergo oxidation reactions, where the silver ion can be oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the silver ion is reduced to its metallic form.
Substitution: The but-3-enenitrile ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Formation of silver oxide or other higher oxidation state compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of new silver complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Silver;but-3-enenitrile;perchlorate is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It is used in the synthesis of complex organic molecules due to its reactivity and ability to form stable complexes.
Biology and Medicine
Antimicrobial Properties: The silver ion in the compound exhibits antimicrobial properties, making it useful in medical applications such as wound dressings and coatings for medical devices.
Drug Delivery: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry
Electronics: Used in the production of conductive inks and coatings due to the conductive properties of silver.
Photography: Historically used in photographic processes due to the light-sensitive nature of silver compounds.
Wirkmechanismus
The mechanism of action of silver;but-3-enenitrile;perchlorate involves the interaction of silver ions with biological molecules or chemical substrates. The silver ion can disrupt microbial cell membranes, leading to cell death. In catalytic processes, the silver ion facilitates the transfer of electrons, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Nitrate: Similar in that it contains silver ions, but lacks the perchlorate and but-3-enenitrile components.
Silver Perchlorate: Contains silver and perchlorate ions but lacks the but-3-enenitrile ligand.
Silver Trifluoromethanesulfonate: Another silver salt used in similar applications but with different anionic components.
Uniqueness
Silver;but-3-enenitrile;perchlorate is unique due to the combination of silver ions with both but-3-enenitrile and perchlorate. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and antimicrobial treatments.
Eigenschaften
CAS-Nummer |
110197-41-6 |
|---|---|
Molekularformel |
C4H5AgClNO4 |
Molekulargewicht |
274.41 g/mol |
IUPAC-Name |
silver;but-3-enenitrile;perchlorate |
InChI |
InChI=1S/C4H5N.Ag.ClHO4/c1-2-3-4-5;;2-1(3,4)5/h2H,1,3H2;;(H,2,3,4,5)/q;+1;/p-1 |
InChI-Schlüssel |
GOTUBILJBRHXEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCC#N.[O-]Cl(=O)(=O)=O.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


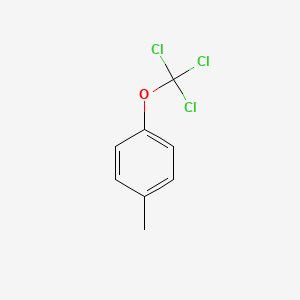
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
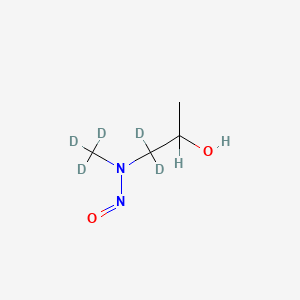
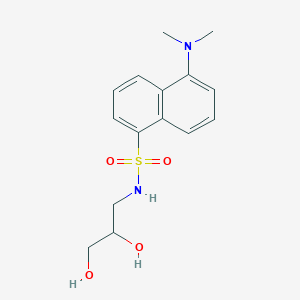
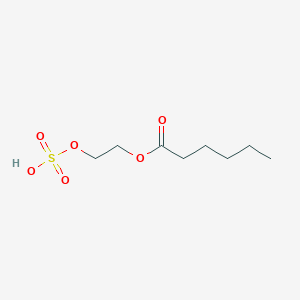
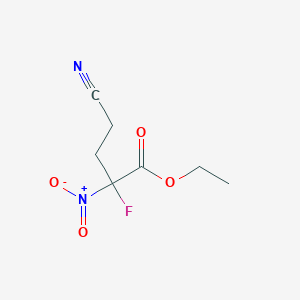
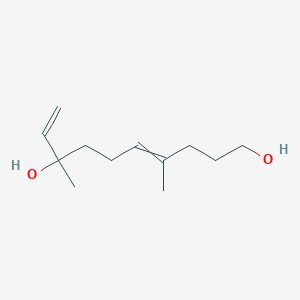
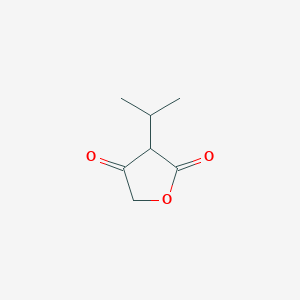
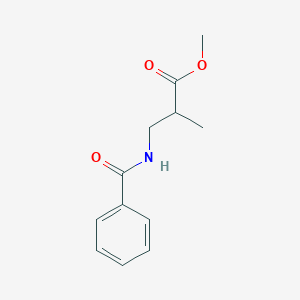
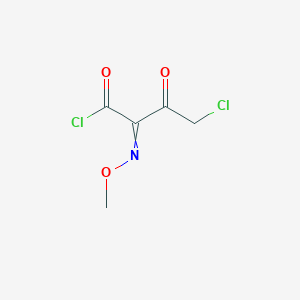
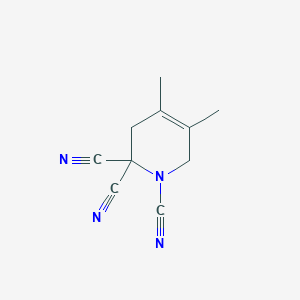
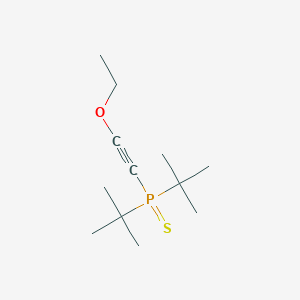
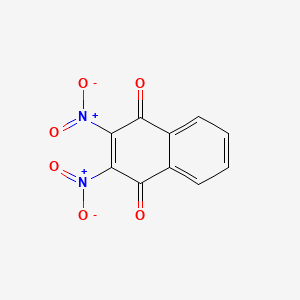
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
